molecular formula C7H14ClNO B3388524 2-Chloro-n-ethyl-n-propylacetamide CAS No. 87814-96-8

2-Chloro-n-ethyl-n-propylacetamide

Cat. No.: B3388524
CAS No.: 87814-96-8
M. Wt: 163.64 g/mol
InChI Key: QYCUBRKBUVRFKJ-UHFFFAOYSA-N
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Description

2-Chloro-n-ethyl-n-propylacetamide is an organic compound with the molecular formula C7H14ClNO. It is a chlorinated derivative of acetamide and is known for its various applications in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-ethyl-n-propylacetamide typically involves the reaction of n-ethyl-n-propylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

n-ethyl-n-propylamine+chloroacetyl chlorideThis compound+HCl\text{n-ethyl-n-propylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} n-ethyl-n-propylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-ethyl-n-propylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form n-ethyl-n-propylamine and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in an aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: n-ethyl-n-propylamine and acetic acid.

    Oxidation: Corresponding amides or carboxylic acids.

Scientific Research Applications

2-Chloro-n-ethyl-n-propylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-n-ethyl-n-propylacetamide involves its interaction with nucleophiles due to the presence of the electrophilic carbon-chlorine bond

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-n-propylacetamide: Similar structure but lacks the ethyl group.

    2-Chloro-n-ethylacetamide: Similar structure but lacks the propyl group.

    2-Chloroacetamide: Simplest form with only the chloro and acetamide groups.

Uniqueness

2-Chloro-n-ethyl-n-propylacetamide is unique due to the presence of both ethyl and propyl groups, which provide it with distinct chemical properties and reactivity compared to its simpler counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-chloro-N-ethyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-3-5-9(4-2)7(10)6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUBRKBUVRFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537624
Record name 2-Chloro-N-ethyl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87814-96-8
Record name 2-Chloro-N-ethyl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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